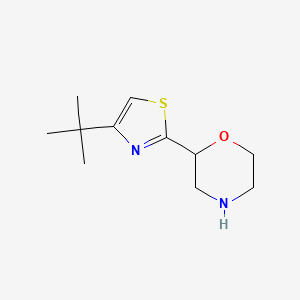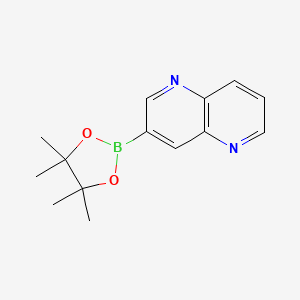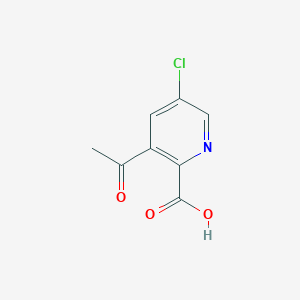
Dimethyl 3-bromopyridine-2,4-dicarboxylate
Descripción general
Descripción
Dimethyl 3-bromopyridine-2,4-dicarboxylate (DMBPD) is an organic chemical compound composed of two methyl groups, one bromine, one pyridine, and two carboxylate groups. It is a colorless, crystalline solid with a melting point of 50-51°C. DMBPD is a versatile compound and is used in various scientific research applications, including in drug design, biochemical studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
- Synthesis and Reactivity : A practical approach to the synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is described, involving dibromination and debromination, providing a method with fewer impurities and easier purification compared to previous methods (Ou, Ruonan, & Bo, 2019).
- Antioxidant Properties : A series of 6-substituted-2,4-dimethyl-3-pyridinols, synthesized from a 3-bromopyridine precursor, exhibit significant antioxidant properties. These compounds demonstrate high effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
- Polyhalogenated Bipyridines Synthesis : The synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines, including 3-bromopyridine, is explored, offering insights into the formation of structurally diverse bipyridines with potential applications in various fields (Abboud et al., 2010).
Electrochemistry and Organic Synthesis
- Electrochemical Processes : The polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, derived from a reaction involving 3-bromopyridine, is investigated, providing insights into electrochemical reactions and radical cation formation (Barker & Summers, 1983).
- Indolizine Synthesis : Research into the synthesis of indolizines shows the use of 4-dimethylaminopyridine and 2-bromoacetophenone(s), leading to compounds like dimethyl 3-(substitutedbenzoyl)-7-(dimethylamino)indolizine-1,2-dicarboxylate, highlighting the versatility of bromopyridine derivatives in organic synthesis (Sarkunam & Nallu, 2005).
Catalysis and Solar Cell Applications
- Catalysis in Homocoupling : The electrochemical homocoupling of 2-bromomethylpyridines, using nickel complexes as catalysts, demonstrates the potential of bromopyridine derivatives in catalysis. This method offers a simple and efficient approach with broad applicability (França et al., 2002).
- Copper-Based Dye Sensitized Solar Cells (DSCs) : Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, synthesized using derivatives of 3-bromopyridine, show promise in copper-based dye-sensitized solar cells, indicating the potential of bromopyridine derivatives in renewable energy applications (Constable et al., 2009).
Mecanismo De Acción
Target of Action
It’s known that bromination reactions, such as the one involving this compound, are key steps in the synthesis of various organic compounds .
Mode of Action
Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes a bromination reaction, which is a type of halogenation reaction. In this process, a bromine atom is introduced into the molecule, increasing its polarity and activating the C–H bond of the alkane to obtain the halogen-substituted target product . The bromination reaction of this compound is initiated by free radicals .
Biochemical Pathways
The bromination reaction it undergoes is a key step in the synthesis of imidazolinones , which are involved in various biochemical processes.
Result of Action
The bromination of this compound results in a halogen-substituted product . This product has increased polarity and activated C–H bonds, which can be further used in the synthesis of other organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the rate and outcome of the bromination reaction .
Análisis Bioquímico
Biochemical Properties
Dimethyl 3-bromopyridine-2,4-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the histone demethylase JMJD2E, where this compound acts as an inhibitor . This interaction is significant as it can influence gene expression by modulating histone methylation levels. Additionally, this compound has been shown to interact with other human 2-oxoglutarate (2OG) dependent oxygenases, demonstrating its potential as a selective inhibitor .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of histone demethylase JMJD2E can lead to changes in histone methylation patterns, thereby altering gene expression . This compound can also impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of histone demethylase JMJD2E, inhibiting its activity and preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36) . This inhibition results in the accumulation of methylated histones, leading to changes in gene expression. Additionally, this compound may interact with other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with histone demethylase JMJD2E and other 2OG dependent oxygenases suggests its involvement in pathways related to histone modification and gene expression . Additionally, its effects on metabolic flux and metabolite levels indicate its potential impact on broader metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with histone demethylases and other nuclear proteins, thereby modulating gene expression and cellular processes .
Propiedades
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
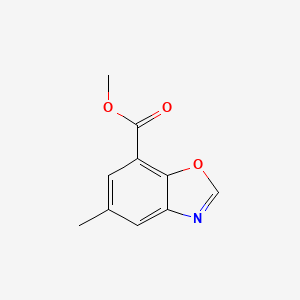
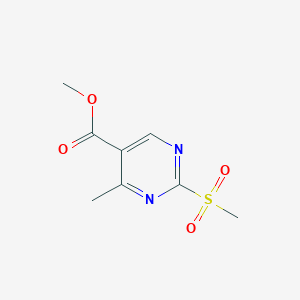
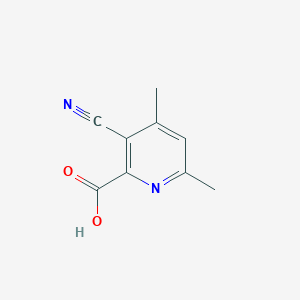



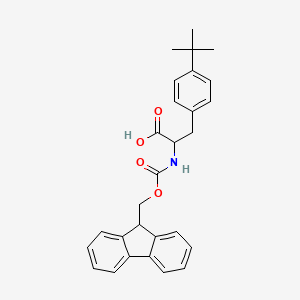
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

